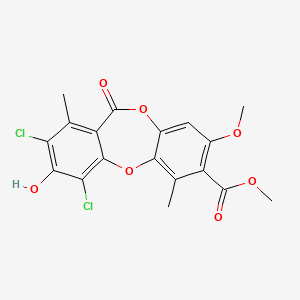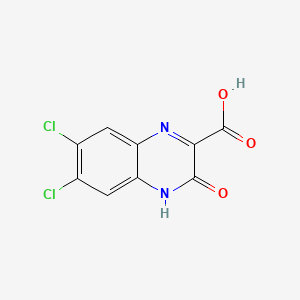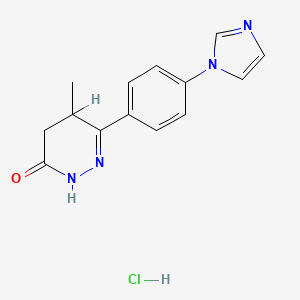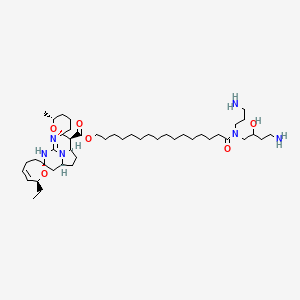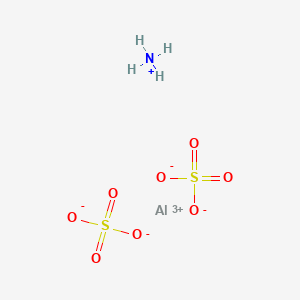![molecular formula C17H15N7O2 B1230376 2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone](/img/structure/B1230376.png)
2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone is a N-arylpiperazine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Therapeutic Potential
- A study by Hussain et al. (2017) explored the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, revealing their significant enzyme inhibitory activity and potential as therapeutic agents. This compound exhibited notable inhibitory effects against acetyl- and butyrylcholinesterase, showing promise in therapeutic applications (Hussain et al., 2017).
Corrosion Inhibition
- Research by Singaravelu, Bhadusha, and Dharmalingam (2022) demonstrated the efficacy of a similar compound, [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, in inhibiting corrosion of mild steel in acidic media. This study highlights the compound's potential in industrial applications related to corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antibacterial Activity
- A research conducted by Inoue et al. (1994) synthesized derivatives of quinolone, which included a structure related to 2-Furanyl-[4-(4-tetrazolo[1,5-a]quinoxalinyl)-1-piperazinyl]methanone. These compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994).
PET Tracer Development for Imaging
- Zhou et al. (2014) investigated a compound structurally related to this compound, known as [11C]Preladenant, for its use as a PET tracer in mapping cerebral adenosine A2A receptors. This research suggests the potential of such compounds in diagnostic imaging, particularly in neurological contexts (Zhou et al., 2014).
Eigenschaften
Molekularformel |
C17H15N7O2 |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
furan-2-yl-[4-(tetrazolo[1,5-a]quinoxalin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15N7O2/c25-17(14-6-3-11-26-14)23-9-7-22(8-10-23)15-16-19-20-21-24(16)13-5-2-1-4-12(13)18-15/h1-6,11H,7-10H2 |
InChI-Schlüssel |
ZEMLDKXFPNBFGA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N4C2=NN=N4)C(=O)C5=CC=CO5 |
Kanonische SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N4C2=NN=N4)C(=O)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)
![3-(2,5-dioxo-1-pyrrolidinyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1230294.png)
![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
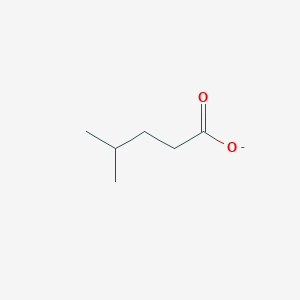
![1-[2-[(3-Cyano-7-methyl-2-quinolinyl)amino]ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230306.png)
![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)
